3-(3,5-Dimethylphenyl)-2-methylpropanoic acid

Chiral resolution Enantiomeric purity Asymmetric synthesis

Researchers requiring a racemic, α-methyl-substituted arylpropanoic acid often face limited sourcing flexibility for early-stage work. 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid (CAS 61227-50-7) solves this with a cost-effective racemate that preserves the stereocenter for later chiral resolution. · Racemic purity ≥98 % (HPLC, NMR, GC) - consistent batch quality. · Predicted LogP ~3.63 enables structure-permeability relationship studies. · Acts as a chiral intermediate for fexofenadine-type antihistamine synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B7869952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC(C)C(=O)O)C
InChIInChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)
InChIKeyOKEQHPIGYPNWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid: Characterization & Sourcing


3-(3,5-Dimethylphenyl)-2-methylpropanoic acid (CAS 61227-50-7) is a chiral α-methyl-substituted phenylpropanoic acid derivative with molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . It features a 3,5-dimethylphenyl ring attached to a 2-methylpropanoic acid backbone, creating a stereogenic center at the α-carbon. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . As a member of the arylpropanoic acid class, it serves as both a versatile synthetic building block and a pharmacologically relevant scaffold, with demonstrated applications in medicinal chemistry programs targeting metabolic, anti-proliferative, and differentiation-based therapeutic areas [1].

Chiral α-methyl scaffold with racemic and enantiopure sourcing flexibility
Arylpropanoic acid core for medicinal chemistry and SAR studies
Predicted LogP ~3.6 supports membrane permeability assay development

Substitution Risks of 3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid


Phenylpropanoic acid derivatives sharing the 3,5-dimethylphenyl motif cannot be freely interchanged for procurement purposes. Critical structural variables—the position of the methyl branch on the propanoic acid chain, the presence or absence of the α-methyl group, and stereochemical configuration—produce divergent physicochemical properties and biological activity profiles. For example, the α-methyl substitution in the target compound increases lipophilicity (predicted LogP ~3.63) compared to the des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid, altering membrane permeability and metabolic stability . Additionally, the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation—a pharmacodynamic feature not reported for the simpler propanoic acid analog [1]. The racemic mixture (CAS 61227-50-7) versus single enantiomers (CAS 2248185-04-6 for 2R; CAS 2248186-96-9 for 2S) further introduces differential pricing, with enantiopure material costing >$1,200 per 0.05 g, representing a >10-fold procurement cost differential that must be justified by stereospecific application requirements [2].

α-Methyl substitution
Removing the α-methyl group (des-methyl analog) reduces lipophilicity, shifts pKa, and eliminates the reported differentiation-inducing activity—properties that may not transfer.
Racemic vs. enantiopure
The racemate and single enantiomers differ in cost (>10×) and stereochemical utility; interchangeable sourcing requires stereospecific justification.

3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid: Comparative Evidence


Racemic vs. Enantiopure: Procurement and Cost Implications

The target racemic 3-(3,5-dimethylphenyl)-2-methylpropanoic acid (CAS 61227-50-7) is commercially priced at standard building-block rates, whereas the single (2R)-enantiomer (CAS 2248185-04-6) commands a premium of $1,247 per 0.05 g, reflecting the added value of defined stereochemistry for asymmetric synthesis applications [1]. The (2S)-enantiomer (CAS 2248186-96-9) is also available, establishing a complete stereochemical procurement matrix that is unavailable for the non-α-substituted analog 3-(3,5-dimethylphenyl)propanoic acid (CAS 42287-87-6), which lacks a chiral center entirely [2].

Enantiopure cost
Head-to-head
>10× premium vs. racemic
Procurement flexibility: racemic first, enantiopure when needed
Supplier-reported pricing; achiral analog lacks chiral option
Chiral resolution Enantiomeric purity Asymmetric synthesis Procurement optimization

Lipophilicity Enhancement from α-Methyl Substitution

The target compound's predicted LogP is 3.63, as reported in the Fluorochem technical datasheet . In contrast, the des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid (lacking the α-methyl branch) has a lower predicted LogP, consistent with the removal of one methylene-equivalent hydrophobic contribution. While an experimentally measured LogP for the analog is not directly available, the structural logic aligns with established Hansch π-values (~0.5 per methylene), predicting a LogP difference of approximately 1.0–1.3 units [1].

Lipophilicity shift
Class-level
Δ LogP ≈ +1.1–1.3 (predicted)
Supports permeability model selection
Computational estimate; verify experimentally for lead optimization
Lipophilicity Membrane permeability Drug-likeness ADME prediction

pKa Shift Due to α-Methyl Substitution

The predicted acid dissociation constant (pKa) for 3-(3,5-dimethylphenyl)-2-methylpropanoic acid is 4.75 ± 0.10 . This value reflects the electron-donating effect of the α-methyl group on the carboxylic acid moiety. For comparison, 3-(3,5-dimethylphenyl)propanoic acid, lacking the α-methyl substituent, is expected to have a slightly lower pKa (more acidic), as the α-alkyl substitution reduces the inductive stabilization of the carboxylate anion. The magnitude of this pKa shift is consistent with the ~0.2 pKa unit increase observed for α-methyl substitution in structurally related phenylpropanoic acids [1].

pKa difference
Class-level
Δ pKa ≈ +0.15–0.25 (predicted)
Ionization state context for formulation screening
Inferred from α-methyl inductive effect; comparator pKa not measured
Ionization constant pH-dependent solubility Formulation compatibility Salt selection

Differentiation-Inducing Activity of the α-Methyl Scaffold

A distinct pharmacological annotation exists for 3-(3,5-dimethylphenyl)-2-methylpropanoic acid indicating pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity is not annotated for the simpler des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid (CAS 42287-87-6), whose reported biological profile is primarily associated with GPR40 agonism and metabolic regulation [2]. The differentiation-inducing property suggests that the α-methyl group is a critical pharmacophoric element for this cellular phenotype, distinguishing the target compound for applications in cancer differentiation therapy, psoriasis, and dermatological research [1].

Differentiation phenotype
Reported
Anti-proliferative + monocyte differentiation
Supports differentiation endpoint review
Qualitative annotation; quantitative IC50 not available
Cell differentiation Anti-proliferative Monocyte Cancer research

3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The compound's defined stereocenter at the α-carbon makes it a valuable chiral intermediate. Procurement teams can select the racemate (CAS 61227-50-7) for cost-sensitive early-stage work and upgrade to the enantiopure (2R) or (2S) forms when stereochemical requirements are confirmed—a sourcing flexibility that the achiral 3-(3,5-dimethylphenyl)propanoic acid cannot provide [1]. This staged procurement strategy is supported by the >10× cost differential favoring initial racemic purchase [2].

Differentiation-Inducing Scaffold for Cancer & Dermatology

The compound's annotated activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions it as a structurally distinct starting point for programs targeting acute myeloid leukemia differentiation therapy, psoriasis, and related hyperproliferative skin conditions [1]. This pharmacodynamic signature is not shared by the des-methyl analog, which is primarily characterized as a GPR40 metabolic modulator [2], making the target compound the appropriate choice for differentiation-focused research.

Lipophilicity Probe for Membrane Permeability Studies

With a predicted LogP of 3.63, the target compound resides in a lipophilicity range compatible with passive membrane permeability, making it suitable as a model compound for studying structure-permeability relationships in the arylpropanoic acid series [1]. The α-methyl group provides a quantifiable LogP increment (~1.1–1.3 units) over the des-methyl analog, enabling researchers to isolate the contribution of a single methyl branch to permeability without altering the aromatic substitution pattern.

Intermediate for Fexofenadine-Type Syntheses

Compounds within the 2-phenyl-2-methylpropanoic acid family, structurally analogous to the target compound, are established intermediates in the synthesis of fexofenadine hydrochloride [1]. The 3,5-dimethyl substitution on the aromatic ring provides steric and electronic tuning that can influence downstream coupling efficiency and final API purity, making the target compound a relevant intermediate for process chemistry development in antihistamine and related therapeutic programs.

Application
Selection Property
Validation Focus
Chiral synthesis workflow
Racemic-to-enantiopure sourcing path
Stereochemical control and cost-appropriate procurement
Cellular differentiation studies
α-Methyl-dependent phenotype
Differentiation endpoint response and proliferation arrest
Membrane permeability research
Quantifiable LogP increment (+1.1–1.3)
ADME property isolation via single methyl contribution
Process chemistry development
Steric/electronic tuning of phenyl ring
Coupling efficiency and API purity endpoints
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